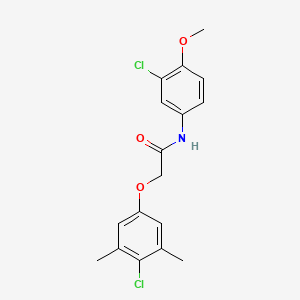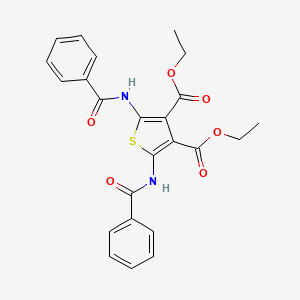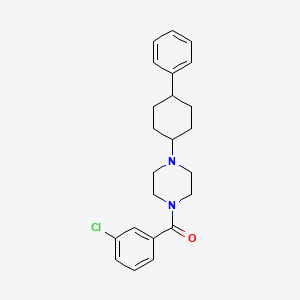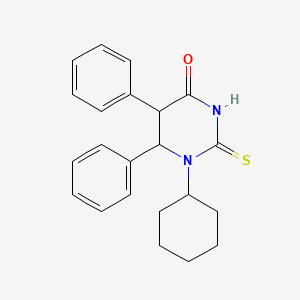
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide, also known as CDMPA, is a synthetic compound that belongs to the class of acetanilide herbicides. It has a wide range of applications in the field of agriculture, particularly in the control of broadleaf weeds in crops such as soybean, cotton, and corn. In recent years, CDMPA has also gained attention in scientific research due to its potential therapeutic properties.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide exerts its therapeutic effects by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of pro-inflammatory mediators. This compound also binds to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chloro-4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-6-13(7-11(2)17(10)19)23-9-16(21)20-12-4-5-15(22-3)14(18)8-12/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMNLLPXYAVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)

![5-(2-furyl)-2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6056766.png)
![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)

![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![2-{[(2-methylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6056794.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)